4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
2-piperidin-4-yl-5-thiophen-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSBMOYYQRFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(S2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles can be synthesized through various routes, primarily involving the cyclization of acylhydrazines or thiohydrazines.
2.1 From Acylhydrazines
1,3,4-Thiadiazoles can be prepared via the sulfuration of corresponding acyl precursors using phosphorus sulfide reagents like P2S5 or Lawesson’s reagent.
2.2 From Thiohydrazines
1,3,4-Thiadiazoles can also be synthesized by cyclizing thiohydrazines or their equivalents. These include thiosemicarbazides, thiocarbazides, dithiocarbazates, thioacylhydrazines, and bithioureas.
- From Thiosemicarbazides : Cyclization of thiosemicarbazides or substituted thiosemicarbazides can lead to 2-amino-1,3,4-thiadiazoles. Acylation or Schiff base formation on the \$$\alpha\$$-amino group initiates cyclization, using dehydrating agents like EDCI, DCC, TMSCl, TsCl, PPh3, SOCl2, PCl5, or diphenyl chlorophosphate to yield thiadiazoles.
- From Thiohydrazides : Condensation of coumarin-3-carbothiohydrazide with esters (ethyl orthoformate, trimethyl orthoacetate, and trimethyl orthobenzoate) can produce coumarin-1,3,4-thiadiazole derivatives. Diethyl chlorophosphate can also be employed.
- From Bithioureas : Bithioureas, prepared by reacting isothiocyanates with hydrazines or thiosemicarbazides, can be cyclodehydrated to afford 2,5-amino-1,3,4-thiadiazoles, which are important intermediates for further derivatization.
Synthesis of the Target Compound
A plausible route for synthesizing 4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine involves several steps:
- Preparation of 2-Thienyl-1,3,4-Thiadiazole Derivative : Start by synthesizing a 2-thienyl-substituted 1,3,4-thiadiazole. This can be achieved using the methods described above, such as cyclization of a thiohydrazide derivative containing a 2-thienyl group.
- Activation of the Thiadiazole Ring : Convert the thiadiazole derivative to a form suitable for nucleophilic substitution. For example, chlorination at the 5-position of the thiadiazole ring can be performed using thionyl chloride or phosphorus pentachloride.
- Piperidine Substitution : React the chlorinated thiadiazole derivative with 4-substituted piperidine. The piperidine nitrogen will act as a nucleophile, displacing the chlorine atom and forming the desired C-N bond.
Detailed Reaction Schemes
4.1 Synthesis of 2-Thienyl-1,3,4-Thiadiazole
This scheme illustrates the synthesis of 2-thienyl-1,3,4-thiadiazole from a thiosemicarbazide precursor.
\$$
\begin{aligned}
& \text{2-Thiophenecarboxylic acid} \
&\downarrow \text{1. Convert to hydrazide; 2. React with isothiocyanate} \
& \text{2-(2-Thienyl)acylthiosemicarbazide} \
&\downarrow \text{Cyclization (e.g., POCl3)} \
& \text{2-(2-Thienyl)-1,3,4-thiadiazole}
\end{aligned}
\$$
4.2 Chlorination of Thiadiazole
This scheme shows the chlorination of the thiadiazole ring at the 5-position.
\$$
\begin{aligned}
& \text{2-(2-Thienyl)-1,3,4-thiadiazole} \
&\downarrow \text{Chlorinating agent (e.g., SOCl2, PCl5)} \
& \text{5-Chloro-2-(2-thienyl)-1,3,4-thiadiazole}
\end{aligned}
\$$
This scheme illustrates the nucleophilic substitution of chlorine by piperidine.
\$$
\begin{aligned}
& \text{5-Chloro-2-(2-thienyl)-1,3,4-thiadiazole} + \text{Piperidine} \
&\downarrow \text{Base (e.g., triethylamine)} \
& \text{this compound}
\end{aligned}
\$$
Reaction Conditions and Yields
Reaction conditions can vary based on the specific reagents and methods used. For the cyclization of thiosemicarbazides, phosphoryl chloride (POCl3) in an inert solvent like chloroform or 1,4-dioxane at reflux temperatures is common. Chlorination reactions typically use thionyl chloride (SOCl2) with a catalytic amount of DMF. The nucleophilic substitution with piperidine is generally conducted in a polar aprotic solvent like acetonitrile or DMF, with a base such as triethylamine to neutralize the liberated HCl.
| Step | Reaction | Conditions | Expected Yield |
|---|---|---|---|
| 1. Cyclization | 2-(2-Thienyl)acylthiosemicarbazide → 2-(2-Thienyl)-1,3,4-thiadiazole | POCl3, Chloroform, Reflux | 60-80% |
| 2. Chlorination | 2-(2-Thienyl)-1,3,4-thiadiazole → 5-Chloro-2-(2-thienyl)-1,3,4-thiadiazole | SOCl2, DMF (cat.), Reflux | 50-70% |
| 3. Piperidine Substitution | 5-Chloro-2-(2-thienyl)-1,3,4-thiadiazole + Piperidine → Target Compound | Triethylamine, Acetonitrile or DMF, Room Temperature to 50°C | 40-60% |
Analytical Data
The synthesized compound should be characterized using various spectroscopic techniques:
- ¹H NMR and ¹³C NMR : To confirm the presence and correct substitution pattern of the thienyl, thiadiazole, and piperidine rings.
- Mass Spectrometry (MS) : To verify the molecular weight of the synthesized compound.
- Infrared Spectroscopy (IR) : To identify characteristic functional groups.
Example ¹H NMR data : (Note: This is an example, actual values may vary)
- Thienyl protons: \$$\delta\$$ 7.0-7.5 ppm (m, 3H)
- Piperidine protons: \$$\delta\$$ 1.5-3.5 ppm (m, 9H)
- Thiadiazole proton: Absent (quaternary carbon)
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi, demonstrating promising results in inhibiting their growth.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves modulation of cell signaling pathways related to cell proliferation and survival.
Material Science
The compound is also explored for its applications in material science:
- Organic Semiconductors : Due to its unique electronic properties conferred by the thiophene ring, it is being developed as a component in organic semiconductor materials. These materials are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Corrosion Inhibitors : The compound shows potential as a corrosion inhibitor, which is critical in protecting metals from degradation in industrial applications.
Industrial Chemistry
In industrial settings, this compound serves as:
- Building Block for Synthesis : Its diverse reactivity allows it to be used as a building block for synthesizing more complex molecules. This versatility is crucial in developing new chemical entities with desired properties .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This can be achieved through cyclization of thiosemicarbazide with a suitable dicarbonyl compound.
- Introduction of the Thiophene Ring : The intermediate is reacted with 2-thiophenecarboxylic acid to attach the thiophene moiety.
- Coupling with Piperidine : Finally, the resulting compound is coupled with piperidine under appropriate conditions to yield the target compound.
Industrial production methods often utilize continuous flow reactors and automated systems to optimize yields and purity levels.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of thiadiazole highlighted the antimicrobial efficacy of this compound against specific bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiadiazole structure could enhance activity levels significantly.
Case Study 2: Anticancer Mechanism
Research published in a peer-reviewed journal demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This study provided insights into the molecular mechanisms underlying its anticancer properties.
Mechanism of Action
The mechanism of action of 4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The thiophene ring enhances the compound’s lipophilicity, allowing it to cross cellular membranes and reach intracellular targets. The piperidine ring contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of thiadiazole-piperidine hybrids are highly dependent on substituents attached to the thiadiazole ring. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups : Nitro-substituted analogs (IIa, IIc) exhibit potent antiparasitic activity due to redox cycling and free radical generation .
- Aromatic Substituents : Phenyl and thienyl groups enhance π-π stacking with biological targets, influencing binding affinity. The thienyl group in the target compound may improve lipophilicity compared to phenyl .
Physicochemical and Structural Insights
- Crystal Packing : and highlight the role of hydrogen bonding (C–H···N/S) in stabilizing molecular conformations. The thienyl group’s planarity may reduce steric hindrance compared to bulkier substituents like tert-butyl () .
- Dihedral Angles : In 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine (), dihedral angles between thiadiazole and pyridyl rings (18.2°–30.3°) influence intermolecular interactions. The thienyl group’s smaller size may allow tighter packing .
Biological Activity
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine ring fused with a thiadiazole and a thiophene moiety. Its unique structure endows it with significant potential for various biological activities, particularly in medicinal chemistry and related fields.
Structure and Properties
- Chemical Formula : C₁₃H₁₃N₃S₂
- Molecular Weight : 273.38 g/mol
- CAS Number : 1105189-89-6
The presence of the thiophene and thiadiazole rings enhances its electronic properties, making it a valuable candidate for drug development and other scientific applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : A study demonstrated that derivatives containing piperidine rings showed significant cytotoxicity against MCF-7 cells, with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | MCF-7 | 5.36 |
| 5-FU | MCF-7 | Control |
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with MIC values as low as 0.03 µg/mL.
| Compound Type | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiadiazole | S. aureus | 0.03 |
| Thiadiazole | E. coli | Varies |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
Case Studies
- Cytotoxicity Evaluation : A comprehensive evaluation of various thiadiazole derivatives demonstrated enhanced antitumor activity when substituents on the piperidine ring were modified. For instance, the introduction of a benzyl moiety significantly increased potency against HepG2 cells .
- Antimicrobial Studies : Research has shown that derivatives of thiadiazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria, with structural modifications leading to improved efficacy .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine?
Answer:
Synthesis optimization requires precise control of reaction parameters:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates and enhance reaction rates .
- Temperature Control : Reactions often proceed under reflux (e.g., 80–100°C) to accelerate cyclization while minimizing side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOH) may be employed to improve thiadiazole ring formation .
- Purification : Column chromatography or recrystallization from methanol/water mixtures ensures high purity (>95%) .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm piperidine and thiadiazole ring connectivity, with characteristic shifts for thienyl protons (δ 7.0–7.5 ppm) and piperidine methylenes (δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
Advanced: How can researchers resolve contradictions in reported biological activities of thiadiazole-piperidine hybrids?
Answer:
Discrepancies in bioactivity data often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times can alter IC₅₀ values. Standardizing protocols (e.g., MTT assay conditions) improves comparability .
- Structural Modifications : Substituents on the thiadiazole ring (e.g., ethyl vs. isopropyl groups) significantly impact potency. Conduct structure-activity relationship (SAR) studies to isolate critical moieties .
- Orthogonal Assays : Validate antimicrobial activity using both disk diffusion and broth microdilution methods to reduce false positives .
Advanced: What computational strategies predict the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like dihydrofolate reductase (DHFR). Focus on hydrogen bonding with thiadiazole sulfur and piperidine nitrogen .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .
- QSAR Models : Train models on datasets of thiadiazole derivatives to predict logP and IC₅₀ values, prioritizing analogs with optimal pharmacokinetics .
Basic: What are the common impurities formed during synthesis, and how can they be mitigated?
Answer:
- Byproducts : Uncyclized thiosemicarbazide intermediates or oxidized thiophene derivatives may form. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Mitigation Strategies : Use inert atmospheres (N₂/Ar) to prevent oxidation and add scavengers (e.g., activated charcoal) during recrystallization .
Advanced: How does the substitution pattern on the thiadiazole ring influence pharmacological properties?
Answer:
- Electron-Withdrawing Groups (EWGs) : Fluorophenyl or pyrazine substituents enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
- Steric Effects : Bulky groups (e.g., isopropyl) reduce binding to compact active sites but improve metabolic stability .
- Heterocyclic Fusion : Introducing furan or pyridine rings augments π-π stacking with aromatic residues in target proteins .
Basic: What are the recommended analytical workflows to validate synthetic yields and purity?
Answer:
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to calculate yields .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₁H₁₂N₄S₂ for the base compound) with <5 ppm error .
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C 48.7%, H 4.4%, N 19.7%, S 22.6%) .
Advanced: What mechanistic insights explain the anticancer activity of this compound?
Answer:
- Apoptosis Induction : Caspase-3/7 activation and PARP cleavage in Jurkat cells confirm pro-apoptotic pathways .
- Topoisomerase Inhibition : DNA relaxation assays (e.g., agarose gel electrophoresis) show dose-dependent inhibition of Topo IIα .
- ROS Generation : Flow cytometry with DCFH-DA dye detects elevated reactive oxygen species (ROS) in treated cancer cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
